molecular formula C34H39N5O3 B2621613 2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034392-23-7

2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2621613
CAS RN: 2034392-23-7
M. Wt: 565.718
InChI Key: CWPUMJBSZMQARE-UHFFFAOYSA-N
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Description

The compound contains a 3,9-diazabicyclo[3.3.1]nonane moiety, which is a type of bicyclic amine . This moiety is connected to a benzyl group, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,9-diazabicyclo[3.3.1]nonane moiety, for example, is a bicyclic structure with two nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms, and the benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic compound with two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amine groups in the 3,9-diazabicyclo[3.3.1]nonane and piperazine moieties could potentially participate in reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic . The compound’s solubility would depend on the balance of hydrophobic and hydrophilic groups .

Future Directions

The potential applications of this compound would depend on its specific properties and activities. Compounds with similar structures have been studied for their potential uses in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[2-[4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O3/c40-31(39-27-11-6-12-28(39)23-37(22-27)21-25-7-2-1-3-8-25)24-36-17-15-35(16-18-36)19-20-38-33(41)29-13-4-9-26-10-5-14-30(32(26)29)34(38)42/h1-5,7-10,13-14,27-28H,6,11-12,15-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPUMJBSZMQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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